molecular formula C6H8N4O B1524531 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 98035-87-1

3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1524531
CAS No.: 98035-87-1
M. Wt: 152.15 g/mol
InChI Key: NJSHYZTVFYAKDL-UHFFFAOYSA-N
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Description

The compound “3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains functional groups such as an amino group (-NH2), a hydroxyethyl group (-CH2CH2OH), a pyrazole ring, and a carbonitrile group (-C≡N). These functional groups suggest that this compound could participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through multi-step organic synthesis involving reactions like nucleophilic substitution, condensation, or cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrazole ring suggests that the compound may exhibit aromaticity, contributing to its stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the hydroxyethyl group could be involved in nucleophilic reactions, and the carbonitrile group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -NH2 and -OH could make the compound soluble in polar solvents .

Scientific Research Applications

Combinatorial Library Synthesis

The compound 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has been used in combinatorial chemistry. A notable example is the catalyst-free combinatorial library synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. This synthesis involved a four-component reaction in water at ambient temperature, demonstrating the compound's utility in creating novel derivatives for potential applications in various fields, including pharmaceuticals (Kumaravel & Vasuki, 2009).

Synthesis of Schiff Bases

This compound has been employed in the synthesis of novel Schiff bases. A study involving the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives revealed its versatility. These synthesized compounds were then screened for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

Synthesis of Pyrazole Derivatives

The compound has been central in the synthesis of pyrazole derivatives. An example is the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles via a one-pot, four-component condensation reaction. This synthesis showcases the compound's utility in generating complex molecules that might find applications in medicinal chemistry and material science (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Applications in Crop Protection

A study involving the synthesis of a series of six pyrazoles used this compound as a precursor. The synthesized pyrazole derivatives have potential applications in crop protection, demonstrating the compound's role in agriculture and related industries (Plem, Müller, & Murguía, 2015).

Mechanism of Action

The mechanism of action would depend on the context in which the compound is used. For example, if used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

3-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-3-5-4-10(1-2-11)9-6(5)8/h4,11H,1-2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSHYZTVFYAKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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